4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
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Overview
Description
4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrFNO It is a member of the benzamide family, characterized by the presence of a bromine atom at the 4-position, a fluorine atom at the 2-position, and a 3-methylphenyl group attached to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and 3-methylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 3-methylaniline in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states or functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique properties.
Biological Studies: It may be used in studies investigating the interaction of small molecules with biological targets.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-N-methylbenzamide
- 4-Bromo-N-(2-methylphenyl)benzamide
- 4-Bromo-2-fluoro-N-(4-methylphenyl)benzamide
Uniqueness
4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide is unique due to the specific positioning of the bromine, fluorine, and 3-methylphenyl groups, which can influence its reactivity and interaction with biological targets. This distinct structure can result in different pharmacological or material properties compared to similar compounds.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKTOSPPPJQBMMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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